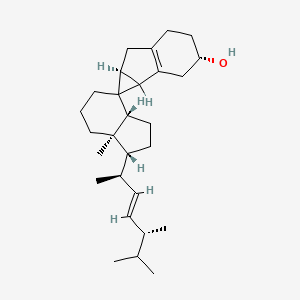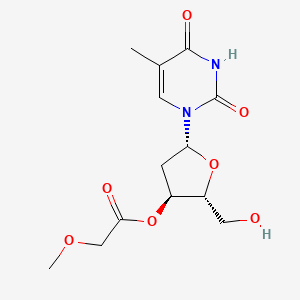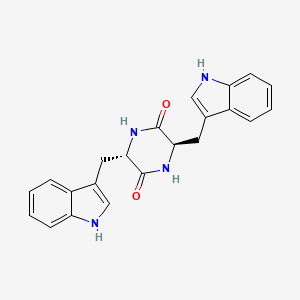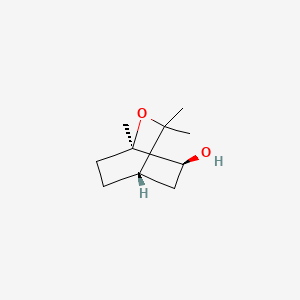
(11R)-11-hydroxylauric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11R)-11-hydroxylauric acid is an 11-hydroxylauric acid that has R configuration. It is a conjugate acid of a (R)-11-hydroxylaurate(1-).
Scientific Research Applications
1. Role in Cytochrome P450 4A11 Inhibition and Metabolism
(11R)-11-hydroxylauric acid plays a significant role in the inhibition and metabolism of Cytochrome P450 4A11 (CYP4A11). A study characterized lauric acid metabolites, including 11-hydroxylauric acid, to facilitate the establishment of CYP4A11 inhibition assays. It found that the production of 11-hydroxylauric acid is mediated by several CYP enzymes, including CYP2E1, CYP2C9, CYP2B6, CYP1A2, CYP3A4, and CYP4A11 itself. The study provides insights into the selective inhibition of CYP4A11 and the development of inhibitors for this enzyme (Choi et al., 2018).
2. Synthesis of Defensive Compounds in Insects
This compound is involved in the synthesis of insect defensive compounds. A study detailed the synthesis of mayolene-16 and mayolene-18, larval defensive lipids from the European cabbage butterfly, from this compound. These compounds play a crucial role in the defense mechanisms of insects (Weibel et al., 2002).
3. Development of Hyperdispersants for Pigments
This compound serves as a raw material in the synthesis of hyperdispersants for pigments. A study on the synthesis and properties of N-(polyhydroxylauric acid ester)-carbonyl-3-dimethylaminopropamine, a hyperdispersant, highlighted the structural features and performance of the compound. The use of 12-hydroxylauric acid in this context showcases its potential in the development of industrial applications (Zhou Duan-wen, 2005).
4. Role in Skin Biochemistry and Disease Etiology
The biochemical and molecular properties of hydroxyjasmonate sulfotransferase from Arabidopsis thaliana, which exhibits specificity for 11- and 12-hydroxyjasmonate, provide insights into skin biochemistry and the potential etiology of ichthyosiform diseases in humans. This study links the biochemistry of this compound derivatives to genetic evidence, suggesting its importance in skin differentiation and barrier formation (Gidda et al., 2003).
5. Lipoxygenase Enzyme Activity and Invertebrate Biology
This compound is a substrate for lipoxygenase enzymes, which are important in cell signaling and membrane remodeling. The identification and characterization of an 11R-lipoxygenase from marine invertebrates highlight the enzyme's role in oxygenating fatty acids and its requirement for calcium ions and membrane interaction, suggesting a model for further analysis of lipoxygenase activation (Mortimer et al., 2006).
Properties
Molecular Formula |
C12H24O3 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(11R)-11-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
KQGAHNAFXMVSGY-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CCCCCCCCCC(=O)O)O |
SMILES |
CC(CCCCCCCCCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B1238299.png)
![2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B1238302.png)

![6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1238304.png)
![2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid](/img/structure/B1238305.png)


![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B1238312.png)
![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)
